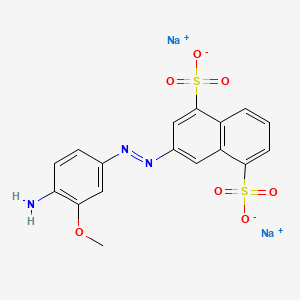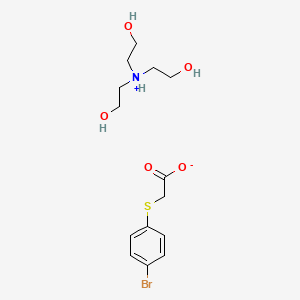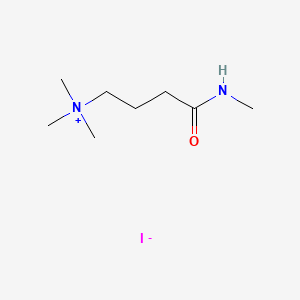
N-Methyl-4-(trimethylammonio)butyramide iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-4-(trimethylammonio)butyramide iodide is a quaternary ammonium compound with a molecular structure that includes a trimethylammonium group attached to a butyramide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-4-(trimethylammonio)butyramide iodide typically involves the quaternization of N-Methyl-4-(trimethylammonio)butyramide with an iodide source. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include methyl iodide and N-Methyl-4-(trimethylammonio)butyramide. The reaction is usually conducted in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-4-(trimethylammonio)butyramide iodide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Nucleophiles: Such as hydroxide ions, which can replace the iodide ion.
Oxidizing Agents: Such as hydrogen peroxide, which can oxidize the compound.
Reducing Agents: Such as sodium borohydride, which can reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted butyramides, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Applications De Recherche Scientifique
N-Methyl-4-(trimethylammonio)butyramide iodide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a phase-transfer catalyst.
Biology: Employed in studies involving cell membrane interactions and ion transport mechanisms.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes
Mécanisme D'action
The mechanism of action of N-Methyl-4-(trimethylammonio)butyramide iodide involves its interaction with molecular targets such as cell membranes and enzymes. The compound can disrupt cell membrane integrity, leading to cell lysis. It can also inhibit enzyme activity by binding to active sites or altering enzyme conformation. These interactions are mediated through electrostatic and hydrophobic interactions between the compound and its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
(Ferrocenylmethyl)trimethylammonium iodide: A similar quaternary ammonium compound with a ferrocenyl group instead of a butyramide group.
O-Acetyl-L-carnitine hydrochloride: Another quaternary ammonium compound with different functional groups and applications.
Uniqueness
N-Methyl-4-(trimethylammonio)butyramide iodide is unique due to its specific structure, which imparts distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
64037-72-5 |
|---|---|
Formule moléculaire |
C8H19IN2O |
Poids moléculaire |
286.15 g/mol |
Nom IUPAC |
trimethyl-[4-(methylamino)-4-oxobutyl]azanium;iodide |
InChI |
InChI=1S/C8H18N2O.HI/c1-9-8(11)6-5-7-10(2,3)4;/h5-7H2,1-4H3;1H |
Clé InChI |
CZQCCVHVWYIKDO-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)CCC[N+](C)(C)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1R,2S,3S,4R)-3-diphenylphosphanyl-2-bicyclo[2.2.1]heptanyl]-diphenylphosphane](/img/structure/B13773314.png)

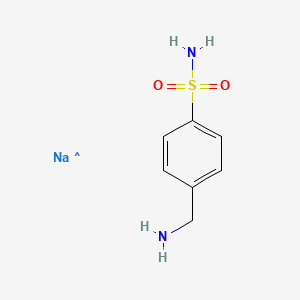
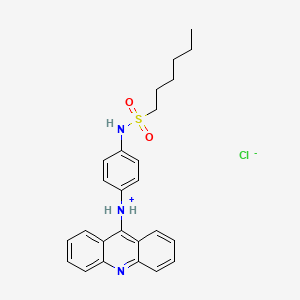
![2,3,6,7,8,9-Hexahydrobenzo[g][1,4]benzodioxine-6-carboxylic acid](/img/structure/B13773338.png)
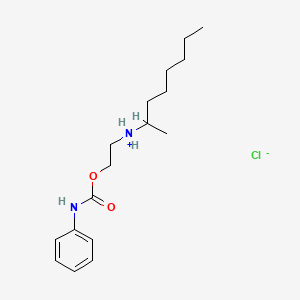
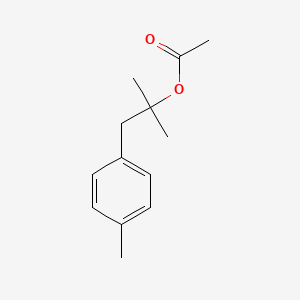
![2,2-bis[[3-(Hexylthio)-1-oxopropoxy]methyl]propane-1,3-diyl bis[3-(hexylthio)propionate]](/img/structure/B13773348.png)

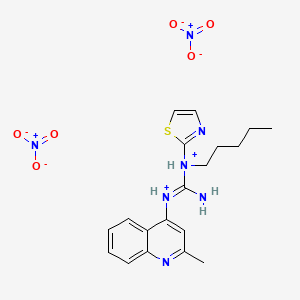
![1H-Pyrrolo[2,3-B]pyridine, 4-(1-piperidinyl)-](/img/structure/B13773358.png)
